tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16785985
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1 |
| Standard InChI Key | JNNOAQQODYAQBD-VEDVMXKPSA-N |
| Isomeric SMILES | C[C@H](C1CCCN1C(=O)OC(C)(C)C)O |
| Canonical SMILES | CC(C1CCCN1C(=O)OC(C)(C)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
tert-Butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate (molecular formula: C₁₁H₂₁NO₃; molecular weight: 215.29 g/mol) features a pyrrolidine ring substituted at the 2-position with a (1R)-1-hydroxyethyl group and at the 1-position with a tert-butyl carbamate moiety. The (1R) stereochemistry at the hydroxyethyl side chain is critical for its interactions in biological systems, as enantiomeric purity often dictates binding affinity and metabolic stability.
The compound’s IUPAC name, tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, reflects its structural hierarchy. Its SMILES notation (C@HO) and InChIKey (JNNOAQQODYAQBD-VEDVMXKPSA-N) provide unambiguous representations of its stereochemistry and connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| IUPAC Name | tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate | |
| SMILES | CC@HO |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves multi-step sequences prioritizing stereochemical control. A common route begins with pyrrolidine derivatives:
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Carbamate Formation: Reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base (e.g., sodium hydride) yields tert-butyl pyrrolidine-1-carboxylate.
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Hydroxyethyl Introduction: Subsequent alkylation or hydroxylation introduces the hydroxyethyl group. For example, epoxide ring-opening or Grignard reactions may be employed, though specific conditions for this compound remain proprietary.
Alternative methods leverage asymmetric catalysis to install the (1R) configuration. Enzymatic resolution or chiral auxiliary-based strategies ensure enantiomeric excess, critical for pharmaceutical applications.
Process Optimization
Key challenges include minimizing racemization during synthesis and maximizing yield. Solvent choice (e.g., tetrahydrofuran), temperature control (often 0–25°C), and inert atmospheres are standard precautions . In one analogous synthesis, sodium hydride-mediated alkylation achieved 51% yield under controlled conditions .
Chemical Reactivity and Functionalization
Hydrolysis and Ester Cleavage
The tert-butyl carbamate group is susceptible to acidic hydrolysis, yielding pyrrolidine-2-[(1R)-1-hydroxyethyl]amine. This deprotection step is pivotal in prodrug activation or further functionalization:
Applications in Pharmaceutical Development
Role as a Chiral Intermediate
The compound’s stereochemical purity makes it valuable in synthesizing receptor-targeted therapeutics. For example, it may serve as a precursor to β-receptor antagonists or neuromodulators, where the (1R) configuration aligns with biological target geometries.
Case Study: Antiviral Agents
In recent drug discovery campaigns, similar pyrrolidine derivatives have shown activity against viral proteases. While specific data on this compound remain confidential, its structural analogs are under investigation for hepatitis C and HIV treatments .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: H NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet), hydroxyethyl protons (δ 3.6–4.0 ppm), and pyrrolidine ring protons (δ 1.8–2.5 ppm).
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HPLC: Chiral stationary phases (e.g., cellulose-based columns) resolve enantiomers, ensuring ≥98% enantiomeric excess in final products.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 215.29 [M+H]⁺, with fragmentation patterns consistent with carbamate cleavage and pyrrolidine ring decomposition.
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